3-Cyano-2-methoxy-4-benzyloxy pyridine
Description
3-Cyano-2-methoxy-4-benzyloxy pyridine is a substituted pyridine derivative with a cyano group at position 3, methoxy at position 2, and benzyloxy at position 4. The molecular formula is C₁₄H₁₂N₂O₂ (calculated molecular weight: 240.26 g/mol). The benzyloxy substituent introduces lipophilicity, which may influence solubility and bioavailability.
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-14-12(9-15)13(7-8-16-14)18-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHPUFUGRWQAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyano-2-methoxy-4-benzyloxy pyridine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies that highlight its effects on different biological systems.
Chemical Structure and Properties
The molecular formula of 3-cyano-2-methoxy-4-benzyloxy pyridine is , with a molecular weight of approximately 240.24 g/mol. The compound features a pyridine ring substituted with a cyano group, a methoxy group, and a benzyloxy group, which contribute to its unique chemical properties and biological activities.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that cyano-substituted derivatives show IC50 values ranging from 1.2 to 5.3 μM against different cancer cells, suggesting strong potential as anticancer agents .
Table 1: Antiproliferative Activity of 3-Cyano-2-methoxy-4-benzyloxy Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative 1 | MCF-7 (Breast) | 3.1 | Induction of apoptosis |
| Derivative 2 | HCT116 (Colon) | 4.4 | Cell cycle arrest |
| Derivative 3 | HEK293 (Kidney) | 5.3 | Inhibition of proliferation |
Antioxidant Activity
The antioxidant properties of 3-cyano-2-methoxy-4-benzyloxy pyridine have also been investigated. Studies have shown that this compound exhibits significant antioxidative activity, outperforming standard antioxidants like BHT in various assays . The antioxidant mechanism may involve the scavenging of free radicals and the modulation of oxidative stress pathways.
Antimicrobial Activity
In addition to its antiproliferative effects, the compound has demonstrated antimicrobial activity against several bacterial strains. Notably, it has shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at approximately 8 μM for certain derivatives .
Table 2: Antimicrobial Activity of 3-Cyano-2-methoxy-4-benzyloxy Pyridine
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Gram-positive |
| Enterococcus faecalis | 8 | Gram-positive |
| Escherichia coli | >32 | Gram-negative |
The biological activity of 3-cyano-2-methoxy-4-benzyloxy pyridine can be attributed to its structural features, which allow it to interact with specific biological targets. The cyano group may enhance electron affinity, facilitating interactions with cellular targets involved in proliferation and survival pathways. Additionally, the methoxy and benzyloxy groups may influence solubility and membrane permeability, enhancing bioavailability .
Case Studies
- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of various concentrations of the compound on cancer cell lines. Results indicated that higher concentrations significantly reduced cell viability, supporting its potential as an anticancer agent.
- Animal Models : Preliminary studies using animal models have suggested that administration of the compound can lead to reduced tumor growth rates compared to control groups, indicating its therapeutic potential in oncology.
Scientific Research Applications
Biological Activities
3-Cyano-2-methoxy-4-benzyloxy pyridine exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial activity. Research indicates that compounds with a pyridine nucleus demonstrate significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyano group enhances the antimicrobial potency of these compounds .
- Antiviral Activity : The compound has been investigated for its antiviral properties, particularly in relation to emerging viruses like SARS-CoV-2. Pyridine-based compounds have shown potential in inhibiting viral replication, making them valuable in the search for new antiviral agents .
- Anticancer Activity : Recent studies have highlighted the cytotoxic effects of 3-cyano-2-methoxy-4-benzyloxy pyridine on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound has demonstrated IC50 values indicating potent antiproliferative effects, suggesting its potential as an anticancer drug candidate .
Case Study 1: Antimicrobial Activity
A study evaluated several pyridine derivatives, including those containing cyano groups, against a panel of microbial strains. The results indicated that 3-cyano derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to their non-cyano counterparts, confirming the enhanced antimicrobial activity attributed to the cyano substitution .
Case Study 2: Anticancer Potential
In vitro assays conducted on MCF-7 and HepG2 cell lines revealed that 3-cyano-2-methoxy-4-benzyloxy pyridine significantly inhibited cell proliferation. The compound's mechanism was linked to apoptosis induction, with studies reporting increased apoptotic cell populations upon treatment .
Case Study 3: Synthesis Optimization
Research focused on optimizing the synthesis of 3-cyano derivatives through microwave-assisted techniques showed a marked improvement in yield and reaction time. This approach not only streamlined the synthesis process but also allowed for the exploration of a broader range of substituents on the pyridine ring, enhancing the compound's versatility in medicinal chemistry applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-cyano-2-methoxy-4-benzyloxy pyridine with analogous pyridine derivatives and fused heterocycles from the provided evidence:
Key Observations:
- Substituent Effects: The target compound’s cyano group distinguishes it from halogenated (e.g., 5-chloro-2,3-dimethoxypyridin-4-ol) or aldehyde-containing analogs (e.g., 2,5,6-trimethoxynicotinaldehyde). The cyano group’s electron-withdrawing nature may enhance reactivity in nucleophilic substitutions or reductions compared to methoxy or chloro substituents.
Economic and Practical Considerations
Catalog data reveal significant price variations among pyridine derivatives:
Preparation Methods
Nucleophilic Substitution of 3-Cyano-2,4-dichloropyridine
A widely used method involves nucleophilic substitution of 3-cyano-2,4-dichloropyridine with sodium alkoxides derived from the corresponding alcohols. This reaction selectively replaces the chlorine atom at the 4-position with the alkoxy group.
| Entry | Alkoxy Group (ROH) | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methanol (MeOH) | 4-Methoxy derivative | 69 (10 mmol scale) | Moderate yield, some water solubility issues |
| 2 | Ethanol (EtOH) | 4-Ethoxy derivative | 67 | Similar to methoxy |
| 3 | Isopropanol (i-PrOH) | 4-Isopropoxy derivative | 63 | Moderate yield |
| 4 | Benzyl alcohol (PhCH2OH) | 4-Benzyloxy derivative | 85 | Higher yield, product precipitates |
| 5 | Cyclohexanol | Cyclohexyl derivative | 94 | Oily product, purified by chromatography |
| 6 | Cycloheptanol | Cycloheptyl derivative | 86 | Oily product, purified by chromatography |
Table 1: Synthesis of 4-alkoxy-2-chloro-3-cyanopyridines via nucleophilic substitution with sodium alkoxides.
This method is efficient for introducing benzyloxy groups, as benzyl alcohol reacts well to give the 4-benzyloxy substitution in good yield (85%). The reaction is generally carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) with sodium hydride as a base to generate the alkoxide in situ.
Mitsunobu Reaction on 4-Hydroxypyridine Derivatives
An alternative approach to prepare 4-alkoxy-2-chloro-3-cyanopyridines is via the Mitsunobu reaction, which involves the reaction of 4-hydroxypyridine derivatives with alcohols in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).
| Entry | Alcohol (ROH) | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethanol (EtOH) | 4-Ethoxy derivative | 83 | High yield |
| 2 | Isopropanol (i-PrOH) | 4-Isopropoxy derivative | 96 | Excellent yield |
| 3 | Benzyl alcohol (PhCH2OH) | 4-Benzyloxy derivative | 89 | High yield |
| 4 | Cyclohexanol | Cyclohexyl derivative | 27 | Low yield, partial recovery of starting material |
| 5 | Cycloheptanol | Cycloheptyl derivative | 99 | Quantitative yield |
| 6 | Ethyl glycolate | 4-Alkoxy derivative | 59 | Moderate yield |
| 7 | N-Methylhydroxylamine | Trace amount | Trace | Poor yield |
Table 2: Synthesis of 4-alkoxy-2-chloro-3-cyanopyridines via Mitsunobu reaction.
This method allows for the incorporation of a broader range of alkoxy groups, including benzyloxy, with high yields (89% for benzyl alcohol). It is particularly useful when nucleophilic substitution is less effective or regioselectivity issues arise.
Synthesis of 3-Cyano-2-methoxy-4-benzyloxy Pyridine
The target compound 3-cyano-2-methoxy-4-benzyloxy pyridine can be prepared by starting from the appropriate 4-benzyloxy-2-chloro-3-cyanopyridine intermediate. The methoxy group at the 2-position is usually introduced prior to or during the synthesis of the dichloropyridine precursor.
The general synthetic route involves:
- Preparation of 3-cyano-2,4-dichloropyridine with a methoxy substituent at the 2-position.
- Selective nucleophilic substitution at the 4-position with benzyl alcohol (via sodium benzylate) or Mitsunobu reaction to introduce the benzyloxy group.
- Purification of the resultant 3-cyano-2-methoxy-4-benzyloxy pyridine by crystallization or chromatography.
Related Synthetic Steps and Considerations
- Starting Materials: 3-Cyano-2,4-dichloropyridine is a key precursor, which can be synthesized via known methods involving chlorination and cyanation of pyridine derivatives.
- Reaction Conditions: Temperature control (typically room temperature to reflux) and solvent choice (THF, DMF, or tetrahydrofuran/dimethylformamide mixtures) are crucial for regioselectivity and yield.
- Purification: Products that precipitate upon water addition can be isolated by filtration; oily products require chromatographic purification.
- Yields: Yields vary depending on the alkoxy substituent but are generally moderate to high (60-90%) for benzyloxy substitution.
Supporting Research Findings
- The regioselectivity of nucleophilic substitution on 3-cyano-2,4-dichloropyridine favors substitution at the 4-position, enabling selective introduction of the benzyloxy group without affecting the cyano group at the 3-position.
- Mitsunobu reaction provides an alternative route with generally higher yields for certain alcohols and allows for the introduction of more diverse alkoxy groups.
- The synthetic methods described are scalable and have been demonstrated on millimolar to decimolar scales with consistent yields and purity.
- The presence of electron-withdrawing groups such as cyano stabilizes the pyridine ring and influences the nucleophilicity of the chlorine atoms, affecting substitution patterns.
Summary Table of Preparation Methods
| Method | Key Reagents and Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Cyano-2,4-dichloropyridine, NaOR, THF/DMF | Simple, selective for 4-position | Moderate yields for some alkoxides | 63-85 |
| Mitsunobu Reaction | 4-Hydroxypyridine derivative, ROH, PPh3, DEAD, THF | High yields, broad alkoxy scope | Sensitive to steric hindrance | 27-99 |
Q & A
Q. What are the optimized synthetic routes for 3-Cyano-2-methoxy-4-benzyloxy pyridine, and what experimental conditions ensure high yields?
The compound can be synthesized via oxidative ring closure of hydrazine intermediates. A representative method involves reacting 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol under acidic conditions to form a hydrazone intermediate. Subsequent oxidation with sodium hypochlorite (NaClO) in ethanol at room temperature for 3 hours achieves a 73% yield of the target triazolopyridine derivative. This method is noted for its green chemistry approach, avoiding toxic reagents like Cr(VI) salts .
Key Optimization Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Oxidant | Sodium hypochlorite | High (73%) |
| Solvent | Ethanol | Mild conditions |
| Temperature | Room temperature | Energy-efficient |
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of 3-Cyano-2-methoxy-4-benzyloxy pyridine?
- 1H-NMR : Key signals include a singlet at δ 10.72 ppm (imine proton), aromatic protons between δ 7.02–8.09 ppm, and a methoxy group at δ 3.84 ppm .
- 13C-NMR : Peaks at δ 157.16 ppm (carbonyl carbon) and δ 55.48 ppm (methoxy carbon) confirm functional groups .
- FTIR : Strong absorbance at 1596 cm⁻¹ (C≡N stretch) and 1131 cm⁻¹ (C-O-C ether linkage) .
Q. What are the primary biological or material science applications of this compound?
Derivatives of [1,2,4]triazolo[4,3-a]pyridines exhibit antibacterial, anti-inflammatory, and antiproliferative activities. The benzyloxy and methoxy substituents may enhance binding to biological targets, such as enzymes or receptors, via π-π stacking or hydrogen bonding .
Advanced Research Questions
Q. How do solvent-solute interactions influence the physicochemical behavior of 3-Cyano-2-methoxy-4-benzyloxy pyridine in aqueous solutions?
Pyridine derivatives exhibit complex reorientational relaxation in water due to hydrogen bonding. For example, in pyridine-water systems, relaxation times depend on solute concentration: at low concentrations, the compound integrates into the water network (activation energy ≈ N···H-O bond energy), while at high concentrations, self-aggregation dominates, reducing activation energy .
Q. What computational strategies (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) studies reveal that the pyridine ring participates in donor-acceptor interactions with metal surfaces, crucial for applications in corrosion inhibition. The electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?
Q. What are the mechanistic insights into the oxidative cyclization step using sodium hypochlorite?
NaClO acts as a two-electron oxidant, facilitating intramolecular cyclization by abstracting a hydride from the hydrazone intermediate. The reaction proceeds via a radical or polar mechanism, depending on solvent polarity. Ethanol stabilizes intermediates, reducing side reactions .
Methodological Considerations
Q. What safety protocols are critical when handling 3-Cyano-2-methoxy-4-benzyloxy pyridine?
- Health Hazards : Classified under H313 (harmful if inhaled). Use fume hoods and PPE (gloves, goggles).
- Storage : Keep in airtight containers at ≤25°C, away from oxidizers .
Q. How can researchers scale up synthesis without compromising yield or purity?
- Batch Reactors : Use ethanol as a green solvent for easy removal via rotary evaporation.
- Workup : Sequential washing with water and methanol removes unreacted starting materials .
Data Interpretation and Reporting
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
